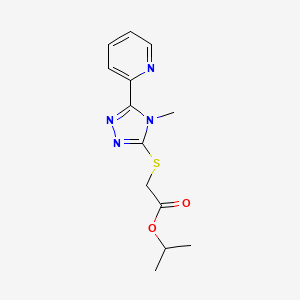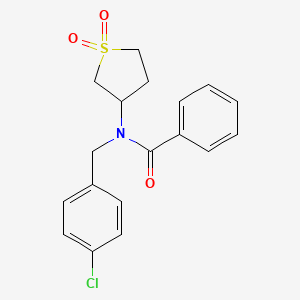![molecular formula C27H27N3O B12133073 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes multiple aromatic rings and a pentyloxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indole derivatives.
Scientific Research Applications
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the pentyloxybenzyl group.
6H-indolo[2,3-b]quinoxaline: Another related compound with a different substitution pattern.
Uniqueness
7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H27N3O |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-methyl-6-[(4-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H27N3O/c1-3-4-7-17-31-21-15-13-20(14-16-21)18-30-26-19(2)9-8-10-22(26)25-27(30)29-24-12-6-5-11-23(24)28-25/h5-6,8-16H,3-4,7,17-18H2,1-2H3 |
InChI Key |
SKGXIKBCSZNFJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133000.png)

![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide](/img/structure/B12133012.png)

![dimethyl 5-{[(1E)-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B12133018.png)
![2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide](/img/structure/B12133031.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133039.png)
![6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133041.png)
![3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B12133042.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)

![methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
